molecular formula C24H25N3O5 B7689440 7-Methyl-3-[5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazol-3-yl]quinolin-2-ol

7-Methyl-3-[5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazol-3-yl]quinolin-2-ol

Cat. No.: B7689440
M. Wt: 435.5 g/mol
InChI Key: YZRSSRLSRLSZLR-UHFFFAOYSA-N
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Description

7-Methyl-3-[5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazol-3-yl]quinolin-2-ol is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core, substituted with a 1,2,4-oxadiazole ring and a triethoxyphenyl group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-3-[5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazol-3-yl]quinolin-2-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Oxadiazole Ring: The 1,2,4-oxadiazole ring can be introduced by reacting the quinoline derivative with a suitable nitrile oxide precursor under cyclization conditions.

    Attachment of the Triethoxyphenyl Group: The triethoxyphenyl group can be attached through a Friedel-Crafts alkylation reaction, where the quinoline-oxadiazole intermediate is reacted with a triethoxybenzene derivative in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-3-[5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazol-3-yl]quinolin-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of halogenated quinoline derivatives.

Scientific Research Applications

7-Methyl-3-[5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazol-3-yl]quinolin-2-ol has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Biological Studies: The compound is investigated for its antimicrobial and antioxidant activities.

Mechanism of Action

The mechanism of action of 7-Methyl-3-[5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazol-3-yl]quinolin-2-ol involves its interaction with various molecular targets:

    DNA Intercalation: The compound can intercalate into DNA, disrupting the replication process and leading to cell death.

    Enzyme Inhibition: It can inhibit enzymes involved in oxidative stress pathways, providing antioxidant effects.

    Signal Transduction: The compound can modulate signal transduction pathways, affecting cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    7-Methyl-3-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]quinolin-2-ol: Similar structure but with methoxy groups instead of ethoxy groups.

    7-Methyl-3-[5-(3,4,5-triethoxyphenyl)-1,2,4-thiadiazol-3-yl]quinolin-2-ol: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

Uniqueness

The presence of the triethoxyphenyl group and the oxadiazole ring in 7-Methyl-3-[5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazol-3-yl]quinolin-2-ol provides unique electronic properties, making it particularly useful in material science applications. Additionally, its ability to interact with DNA and enzymes makes it a promising candidate for medicinal chemistry research.

Properties

IUPAC Name

7-methyl-3-[5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5/c1-5-29-19-12-16(13-20(30-6-2)21(19)31-7-3)24-26-22(27-32-24)17-11-15-9-8-14(4)10-18(15)25-23(17)28/h8-13H,5-7H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZRSSRLSRLSZLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NC(=NO2)C3=CC4=C(C=C(C=C4)C)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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